molecular formula C16H14N2O3 B14142028 5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide CAS No. 364610-54-8

5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide

Cat. No.: B14142028
CAS No.: 364610-54-8
M. Wt: 282.29 g/mol
InChI Key: INRJOWNKUHJAAP-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide is a chemical compound with a molecular formula of C16H14N2O3 It is a derivative of furan and naphthalene, featuring a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide typically involves the reaction of 5-(Naphthalen-1-yloxymethyl)furan-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the carbohydrazide group.

    Substitution: Substituted derivatives with new functional groups replacing the hydrazide group.

Scientific Research Applications

5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Naphthalen-1-yloxymethyl)furan-2-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.

    5-(Naphthalen-1-yloxymethyl)-N-propylfuran-2-carboxamide: Another derivative with different functional groups.

Uniqueness

5-(Naphthalen-1-yloxymethyl)furan-2-carbohydrazide is unique due to its specific combination of furan, naphthalene, and carbohydrazide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

364610-54-8

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

5-(naphthalen-1-yloxymethyl)furan-2-carbohydrazide

InChI

InChI=1S/C16H14N2O3/c17-18-16(19)15-9-8-12(21-15)10-20-14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,10,17H2,(H,18,19)

InChI Key

INRJOWNKUHJAAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)NN

solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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